(5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-1-(4-fluorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-{(Z)-1-[5-(2,3-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}-1-(4-FLUOROPHENYL)-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a complex structure with multiple functional groups, including dichlorophenyl, furyl, fluorophenyl, and thioxodihydropyrimidinedione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{(Z)-1-[5-(2,3-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}-1-(4-FLUOROPHENYL)-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE typically involves multi-step organic reactions. The key steps may include:
Formation of the Furyl Moiety: Starting with a suitable furan derivative, the dichlorophenyl group can be introduced through electrophilic aromatic substitution.
Synthesis of the Pyrimidinedione Core: The pyrimidinedione core can be synthesized via a condensation reaction between a urea derivative and a β-dicarbonyl compound.
Coupling Reactions: The final step involves coupling the furyl and pyrimidinedione intermediates under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions and purifications.
Temperature and Pressure Control: Precise control of reaction conditions to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furyl and thioxo groups.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidinedione core.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Biochemical Probes: Used in studies to understand biological pathways and mechanisms.
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigated for its potential therapeutic effects in treating various diseases.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-{(Z)-1-[5-(2,3-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}-1-(4-FLUOROPHENYL)-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- **5-{(Z)-1-[5-(2,3-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}-1-(4-CHLOROPHENYL)-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE
- **5-{(Z)-1-[5-(2,3-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}-1-(4-METHOXYPHENYL)-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE
Uniqueness
The uniqueness of 5-{(Z)-1-[5-(2,3-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}-1-(4-FLUOROPHENYL)-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C21H11Cl2FN2O3S |
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Molecular Weight |
461.3 g/mol |
IUPAC Name |
(5Z)-5-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-1-(4-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C21H11Cl2FN2O3S/c22-16-3-1-2-14(18(16)23)17-9-8-13(29-17)10-15-19(27)25-21(30)26(20(15)28)12-6-4-11(24)5-7-12/h1-10H,(H,25,27,30)/b15-10- |
InChI Key |
MSOQUYKKFYACCN-GDNBJRDFSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)/C=C\3/C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=C3C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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